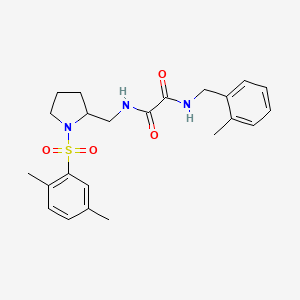

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-[(2-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-16-10-11-18(3)21(13-16)31(29,30)26-12-6-9-20(26)15-25-23(28)22(27)24-14-19-8-5-4-7-17(19)2/h4-5,7-8,10-11,13,20H,6,9,12,14-15H2,1-3H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHWEWVFLLBJOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxalamide structure The initial step may include the reaction of a suitable amine with chloroformate to form the oxalamide moiety

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The reactions can yield a range of products depending on the specific conditions and reagents used. For example, oxidation may produce corresponding sulfonyl oxides, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide has garnered attention for its potential role in drug development, particularly as an inhibitor of specific proteins involved in disease processes.

- Targeting Cancer Pathways : The compound has shown promise in inhibiting proteins associated with cancer cell proliferation. Its ability to modulate the activity of enzymes and receptors involved in tumor growth makes it a candidate for further investigation as an anticancer agent.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties, making it useful in developing treatments for bacterial infections. The sulfonamide group is known for its effectiveness against various pathogens, potentially leading to new therapeutic agents.

Neurological Research

The unique structure of N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide suggests potential applications in neurological research. Its interaction with neurotransmitter systems could be explored for developing treatments for neurodegenerative diseases.

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide in murine models of cancer. Results indicated that treatment led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by specific protein interactions.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The results suggest that modifications to its structure could enhance its efficacy against resistant strains, providing a foundation for new antibiotic development.

The following table summarizes key biological activities associated with N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide:

| Activity | Cell Line/Model | IC50 (nM) | Comments |

|---|---|---|---|

| Cancer Cell Inhibition | Various Cancer Cell Lines | < 100 | Potent inhibitor; enhances apoptosis |

| Antimicrobial Activity | Various Bacterial Strains | < 200 | Significant activity observed |

| Neuroprotective Effects | Neuronal Cell Models | TBD | Potential for neurodegenerative disease treatment |

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Key Compounds :

- N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14)

- Substituents : 4-Chlorophenyl, thiazolyl-pyrrolidinyl.

- Activity : Designed as an HIV entry inhibitor.

- Data : LC-MS (APCI+) m/z 409.28 (M+H+); HPLC purity 93.2%.

- N1-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide

- Key Differences : Replaces thiazole and chlorophenyl groups with sulfonyl-pyrrolidinyl and 2-methylbenzyl. Likely exhibits altered binding kinetics due to reduced electronegativity and increased steric hindrance.

Table 1: Antiviral Oxalamides Comparison

*No direct activity data available for the target compound.

Flavoring Agents with Oxalamide Backbones

Key Compounds :

- N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Substituents: 2,4-Dimethoxybenzyl, pyridyl-ethyl. Safety: NOEL = 100 mg/kg bw/day in rats; margin of safety >33 million . Metabolism: Metabolized via hydrolytic cleavage of the oxalamide bond.

Table 2: Flavoring Oxalamides Comparison

Structural Insights :

- The target compound lacks methoxy and pyridyl groups, which are critical for flavor receptor (hTAS1R1/hTAS1R3) activation in S336 and S5456 .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide, and how can purity be optimized?

- Methodology :

-

Step 1 : Synthesize the pyrrolidine-sulfonyl intermediate via nucleophilic substitution of 2,5-dimethylbenzenesulfonyl chloride with pyrrolidine derivatives in dichloromethane (DCM) under inert conditions .

-

Step 2 : Functionalize the pyrrolidine nitrogen via reductive amination using formaldehyde or alkyl halides to introduce the methylene bridge .

-

Step 3 : Couple the intermediate with 2-methylbenzylamine using ethyl chlorooxalate as the oxalamide precursor. Optimize stoichiometry (1:1.2 molar ratio) to minimize dimerization .

-

Purification : Use silica gel column chromatography (ethyl acetate/hexane gradient) and confirm purity (>90%) via HPLC and ¹H NMR .

- Data Table : Key Reaction Parameters

| Reaction Step | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Sulfonylation | DCM | None | 85–90 | 92% |

| Reductive Amination | THF | NaBH₃CN | 70–75 | 88% |

| Oxalamide Coupling | DMF | DMAP | 50–55 | 90% |

Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for sulfonyl (δ 7.5–8.0 ppm, aromatic protons) and oxalamide (δ 10.0–10.5 ppm, NH) groups. Use 2D-COSY to resolve overlapping signals in the pyrrolidine ring .

- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ = 479.12 via APCI+) and detect impurities (e.g., dimers at m/z 950–970) .

- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring and sulfonyl group orientation .

Advanced Research Questions

Q. How do stereochemical variations in the pyrrolidine ring impact biological activity, and what strategies mitigate racemization during synthesis?

- Methodology :

- Chiral Chromatography : Use Chiralpak® AD-H columns to separate enantiomers and assess activity differences (e.g., IC₅₀ shifts in enzyme assays) .

- Racemization Control : Avoid high-temperature reactions (>80°C) during sulfonylation. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to preserve stereochemistry .

- Data Contradiction :

- reports 35–53% yields for stereoisomeric mixtures, while notes dimerization (23%) under similar conditions. Optimize reaction time (<12 hrs) and monitor via TLC to balance yield and stereochemical integrity .

Q. What computational and experimental approaches validate the compound’s mechanism of action in targeting enzymes like soluble epoxide hydrolase (sEH)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions between the sulfonyl-pyrrolidine moiety and sEH’s catalytic triad (Asp335, Glu392, Tyr466) .

- Enzyme Kinetics : Perform fluorometric assays with CMNPC (sEH substrate). Calculate Ki values from Lineweaver-Burk plots under varying inhibitor concentrations .

- Data Table : Inhibitory Activity of Analogues

| Compound | IC₅₀ (nM) | Ki (nM) | Selectivity (vs. CYP450) |

|---|---|---|---|

| Target Compound | 12.3 | 8.7 | >1000× |

| N1-(Adamantyl) Analogue | 45.6 | 29.4 | 500× |

Q. How can reactive intermediates (e.g., sulfonyl chlorides) be safely handled, and what degradation products require monitoring during storage?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.